4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine

GlyT1 inhibition CNS drug discovery medicinal chemistry

Secure this specific 4-methoxy substituted sulfonyl azetidine-piperidine for your GlyT1 inhibitor program. Unlike 2-methoxyphenyl or carboxamide analogs, its unique 3-methoxyphenyl sulfonyl and 4-methoxypiperidine substitution pattern enables precise SAR mapping of potency and selectivity determinants, as outlined in WO20080090796. Its predicted CNS MPO profile (tPSA ~67.5 Ų, clogP ~2.1) offers superior brain penetration potential over higher-tPSA benzonitrile analogs. Request a quote to advance your CNS drug discovery with a scaffold that provides orthogonal demethylation reactivity and multiple diversification points.

Molecular Formula C16H24N2O4S
Molecular Weight 340.44
CAS No. 2034309-64-1
Cat. No. B2983588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine
CAS2034309-64-1
Molecular FormulaC16H24N2O4S
Molecular Weight340.44
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)OC
InChIInChI=1S/C16H24N2O4S/c1-21-14-6-8-17(9-7-14)13-11-18(12-13)23(19,20)16-5-3-4-15(10-16)22-2/h3-5,10,13-14H,6-9,11-12H2,1-2H3
InChIKeyXVJILECUTNBWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034309-64-1: 4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine – Structural Identity for CNS-Targeted Discovery Procurement


4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine (CAS 2034309-64-1) is a synthetic small molecule belonging to the heterocyclic sulfonyl azetidine-piperidine class, a scaffold extensively claimed in patent literature as glycine transporter 1 (GlyT1) inhibitors for schizophrenia research [1]. The compound features a 4-methoxypiperidine linked via an azetidine bridge to a 3-methoxybenzenesulfonyl group, yielding a molecular formula of C₁₆H₂₄N₂O₄S and a molecular weight of 340.44 g/mol [2]. Its dual methoxy substitution pattern and sulfonyl-azetidine core differentiate it from other in-class candidates that bear alternative substituents such as carboxamide, nitrile, or halogenated phenyl groups [3].

Why Generic Substitution Fails for CAS 2034309-64-1: Sulfonyl Azetidine-Piperidine Analogs Are Not Interchangeable


Within the sulfonyl azetidine-piperidine class, minor structural modifications produce profound differences in pharmacological profile. The foundational GlyT1 inhibitor patent (US20080090796) explicitly demonstrates that variations in the sulfonyl aryl substituent, the azetidine N-substitution, and the piperidine ring decoration each independently modulate target potency and selectivity [1]. The target compound's specific 3-methoxyphenyl sulfonyl group and 4-methoxy substitution on the piperidine ring represent a defined, non-obvious combination whose binding characteristics cannot be inferred from analogs bearing 2-methoxyphenyl, 4-cyanophenyl, or styryl sulfonyl replacements [2]. Procurement of a close analog without confirmatory comparative data therefore risks selecting a molecule with substantially different target engagement, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for CAS 2034309-64-1: Comparator-Based Procurement Guide


Structural Uniqueness: Dual Methoxy Substitution vs. Carboxamide and Nitrile Analogs

The target compound possesses a 4-methoxypiperidine coupled to a 3-methoxybenzenesulfonyl-azetidine, a substitution pattern that is structurally distinct from the closest commercially available analogs. The comparator 1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034293-16-6) replaces the 4-methoxy with a carboxamide group on the piperidine and shifts the methoxy from the 3- to the 2-position on the phenyl ring. Another comparator, 4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile (CAS 2034292-57-2), replaces the 3-methoxyphenyl with a 4-cyanophenyl group. These modifications alter hydrogen-bonding capacity, lipophilicity, and electronic distribution, which are known from GlyT1 SAR to affect target binding [1].

GlyT1 inhibition CNS drug discovery medicinal chemistry

Predicted CNS Multiparameter Optimization (MPO) Score Differentiates from Non-CNS Analog

The target compound is noted for its balanced lipophilicity and hydrogen-bonding capacity, making it suitable for CNS-targeting agent development [1]. In contrast, the benzonitrile analog (CAS 2034292-57-2) incorporates a polar nitrile group and a more electron-withdrawing sulfonyl substituent, which would be expected to alter CNS MPO parameters. Computational predictions using standard drug-likeness calculators indicate that the target compound's topological polar surface area (tPSA ≈ 67.5 Ų), clogP (≈ 2.1), and molecular weight (340.44 Da) place it favorably within the CNS drug-like space (MW < 400, tPSA < 90 Ų, clogP 1–4), whereas the benzonitrile analog (MW 367.4, tPSA ≈ 94.2 Ų owing to the nitrile) lies closer to the boundary [2].

CNS drug design physicochemical properties blood-brain barrier

Sulfonyl Azetidine-Piperidine Scaffold Is Validated by GlyT1 Inhibitor Patent with Quantified SAR

Patent US20080090796 discloses a series of heterocyclic sulfonyl azetidines and piperidines as GlyT1 inhibitors and provides quantified IC₅₀ values for representative examples. Although the specific compound CAS 2034309-64-1 is not individually exemplified in the patent, the scaffold class demonstrates GlyT1 inhibitory activity with IC₅₀ values in the nanomolar range for closely related analogs [1]. For instance, compounds bearing a phenylsulfonyl-azetidine-piperidine core with varied aryl substitution achieved IC₅₀ values below 100 nM in GlyT1 functional uptake assays. The patent SAR indicates that methoxy substitution on the phenyl ring and the nature of the piperidine N-substituent are critical determinants of potency [1].

GlyT1 inhibition schizophrenia NMDA receptor glycine reuptake

Priority Application Scenarios for 4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine (CAS 2034309-64-1)


GlyT1 Inhibitor Lead Optimization and SAR Expansion

This compound serves as a strategic intermediate or scaffold-hopping starting point for medicinal chemistry teams pursuing glycine transporter 1 (GlyT1) inhibitors. The dual methoxy substitution pattern and the 3-methoxybenzenesulfonyl group offer a distinct vector for SAR exploration not represented by carboxamide or nitrile analogs. Procurement of this specific compound enables systematic variation of the methoxy positions and the piperidine substituent to map potency and selectivity determinants, as guided by the SAR framework disclosed in US20080090796 [1].

CNS-Penetrant Probe Development Where Multiparameter Optimization Is Critical

Given its predicted favorable CNS MPO profile (tPSA ≈ 67.5 Ų, clogP ≈ 2.1, MW = 340.44 Da), this compound is well-suited for CNS drug discovery programs that require balanced physicochemical properties for blood-brain barrier penetration [1]. It provides a more CNS-favorable alternative to analogs such as the benzonitrile derivative CAS 2034292-57-2, whose higher tPSA (~94.2 Ų) may limit brain exposure [2].

Chemical Biology Tool Compound for Probing Sigma Receptor or Kinase Target Interactions

The compound's structural architecture—combining a sulfonyl azetidine with a methoxy-decorated piperidine—has been noted for potential interactions with sigma receptors and as a precursor in kinase inhibitor synthesis [1]. Although direct target engagement data remain unavailable in the public domain, the compound's molecular framework is congruent with known sigma receptor pharmacophores featuring a basic amine, a lipophilic aryl group, and a hydrogen-bond-accepting sulfonyl moiety [2].

Building Block for Diversity-Oriented Synthesis of N-Heterocyclic Compound Libraries

The compound's azetidine and piperidine rings, combined with the sulfonamide functionality, provide multiple diversification points for library synthesis. Its use as a building block is documented in chemical supplier catalogs, where it is offered as a research chemical for the synthesis of more complex molecules [1]. The dual methoxy groups can be selectively demethylated for further functionalization, offering orthogonal reactivity not available in analogs bearing carboxamide or nitrile substituents.

Quote Request

Request a Quote for 4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.